![molecular formula C13H14BrF3O3 B1442299 Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate CAS No. 779331-60-1](/img/structure/B1442299.png)
Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate
Overview
Description
Molecular Structure Analysis
The molecular structure of tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate is represented by the InChI code:1S/C13H14BrF3O3/c1-12(2,3)20-11(18)7-19-10-5-4-8(6-9(10)14)13(15,16)17/h4-6H,7H2,1-3H3
. This indicates that the compound has a molecular weight of 355.15 . Physical And Chemical Properties Analysis
Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate has a molecular weight of 355.15 . It is recommended to be stored at a temperature between 28 C .Scientific Research Applications
Organic Synthesis: Protecting Group
Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate: is widely used in organic synthesis as a protecting group for carboxylic acids. Its stability against various nucleophiles and reducing agents, along with its straightforward deprotection under acidic conditions, makes it a valuable tool for chemists .
Medicinal Chemistry: Drug Intermediate
In medicinal chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its trifluoromethyl group is particularly significant in the development of pharmaceuticals due to its ability to modulate the biological activity of molecules .
Material Science: Surface Modification
The compound’s unique structure allows for its use in material science for surface modification of polymers and other materials. This can enhance properties such as hydrophobicity, which is crucial for various applications .
Analytical Chemistry: Chromatography
In analytical chemistry, Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate can be used to modify chromatographic materials, improving the separation of complex mixtures by adjusting the stationary phase properties .
Environmental Science: Green Solvent Synthesis
The compound is involved in the synthesis of tert-butyl acetate , an eco-friendly solvent recognized for its negligible photochemical reactivity and non-hazardous air pollutant status, contributing to the reduction of ground-level ozone formation .
Catalysis: Acid-Catalyzed Reactions
It plays a role in catalysis, particularly in acid-catalyzed reactions where its Brönsted acidity can be leveraged to drive conversions and selectivity in processes like the additive reaction of acetic acid with isobutene .
Polymer Chemistry: Polymerization Initiator
The bromo and trifluoromethyl groups in Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate make it a potential initiator for certain polymerization reactions, where it can help in creating novel polymeric materials .
Biochemistry: Fluorinated Compound Study
Due to the presence of the trifluoromethyl group, this compound is also used in biochemistry for the study of fluorinated compounds in biological systems, helping to understand their behavior and interactions .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-[2-bromo-4-(trifluoromethyl)phenoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrF3O3/c1-12(2,3)20-11(18)7-19-10-5-4-8(6-9(10)14)13(15,16)17/h4-6H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDISMUPOSDFKRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2-bromo-4-trifluoromethylphenoxy)acetate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.